Product packaging for 2-Ethylpyrimidine(Cat. No.:CAS No. 60544-11-8)

2-Ethylpyrimidine

Cat. No.: B2674074
CAS No.: 60544-11-8
M. Wt: 108.144
InChI Key: RILVNLMOTMFTMQ-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocyclic Systems in Modern Chemistry

Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine (B92270), contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. growingscience.comnih.gov This fundamental structure is a cornerstone of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA. growingscience.comwikipedia.org The pyrimidine ring system is not only prevalent in nature but is also a key feature in numerous synthetic compounds, including a wide array of pharmaceuticals and agrochemicals. growingscience.comwikipedia.org

The field of heterocyclic chemistry has seen a surge of interest in pyrimidine derivatives due to their broad spectrum of biological activities. benthamdirect.comnih.gov These compounds are integral to the development of new therapeutic agents, with applications ranging from anticancer and antiviral drugs to anti-inflammatory and antimicrobial agents. nih.govbenthamdirect.comnih.gov The versatility of the pyrimidine scaffold allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery and material science. growingscience.comresearchgate.net

Rationale for Focused Research on 2-Ethylpyrimidine

Among the vast family of pyrimidine derivatives, alkylpyrimidines, and specifically this compound, have garnered significant attention from the research community. The introduction of an alkyl group, such as an ethyl group at the 2-position, can profoundly influence the molecule's physical and chemical properties. This includes alterations in lipophilicity, steric bulk, and electronic distribution within the pyrimidine ring. vulcanchem.comvulcanchem.com

These modifications are not trivial; they can lead to enhanced biological activity, improved metabolic stability, and better membrane permeability, all of which are critical parameters in drug design. vulcanchem.comvulcanchem.com For instance, the ethyl group in this compound can provide a balance between increased lipophilicity and maintained reactivity, potentially leading to improved interactions with biological targets. vulcanchem.com Research into this compound and its derivatives is therefore driven by the prospect of discovering novel compounds with superior performance in medicinal and agricultural applications. chemimpex.comcore.ac.uk

Historical Context of Pyrimidine Synthesis and Derivatization

The journey into the world of pyrimidines began in the 19th century. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, by oxidizing uric acid. growingscience.com However, the systematic study of pyrimidines is largely credited to Pinner, who, in 1884, synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.orgslideshare.net The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org

A significant milestone in pyrimidine synthesis was the Biginelli reaction, which has been extended and modified over the years to produce a wide array of pyrimidine derivatives. benthamdirect.com The Pinner synthesis, involving the condensation of 1,3-dicarbonyl compounds with amidines, is another foundational method for creating substituted pyrimidines. slideshare.net The de novo pyrimidine biosynthesis pathway, a fundamental metabolic process, was also a key discovery in understanding the natural synthesis of these vital compounds. numberanalytics.comnih.gov Over the decades, a plethora of synthetic routes have been developed, allowing for the targeted derivatization of the pyrimidine core to explore its vast chemical space. growingscience.combenthamdirect.com

Scope and Objectives of Academic Research on this compound

Academic research on this compound is multifaceted, with objectives that span from fundamental understanding to practical applications. A primary goal is to clearly define the focus of study and identify the specific variables to be measured. open.edu This includes investigating the synthesis, characterization, and reactivity of this compound and its derivatives. acs.orgacs.org

Key research objectives often include:

Developing efficient and scalable synthetic routes to this compound and its functionalized analogues. researchgate.netgoogleapis.com

Characterizing the physicochemical properties of these compounds, including their spectroscopic data and structural features. nih.govaip.org

Exploring the reactivity of the this compound scaffold, particularly in reactions that allow for further diversification of the molecule. vulcanchem.com

Investigating the potential applications of this compound derivatives in medicinal chemistry, for example, as intermediates in the synthesis of biologically active molecules. vulcanchem.comchemimpex.com

Understanding the structure-activity relationships (SAR) of this compound-containing compounds to guide the design of new molecules with enhanced properties. acs.org

By breaking down the research into specific, measurable, and achievable objectives, the scientific community can systematically advance the knowledge and utility of this compound. bestdissertationwriter.comscribbr.combestdissertationwriter.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2 B2674074 2-Ethylpyrimidine CAS No. 60544-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6-7-4-3-5-8-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILVNLMOTMFTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethylpyrimidine and Its Derivatives

Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Formation

The synthesis of the pyrimidine core, a fundamental heterocyclic scaffold, has been a subject of extensive research, leading to a variety of classical and modern synthetic strategies. These methods often involve the construction of the six-membered ring through the formation of new carbon-nitrogen and carbon-carbon bonds.

Cyclocondensation Reactions Involving Amidines and Carbonyl Compounds

A cornerstone of pyrimidine synthesis is the cyclocondensation reaction, which typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. scialert.netbeilstein-journals.org This approach, often referred to as the Pinner synthesis, provides a direct route to the pyrimidine ring. slideshare.net The reaction involves the condensation of a non-N-substituted amidine with a β-keto ester or a β-diketone, usually in the presence of an acid or base catalyst, to form the heterocyclic ring. scialert.netslideshare.net

The versatility of this method is demonstrated by its application in the synthesis of a wide range of substituted pyrimidines. For instance, the condensation of amidine-containing substrates with suitable carbonyl compounds, such as α,β-unsaturated carbonyls and 1,3-dicarbonyls, is a common and effective method for creating the fully aromatized pyrimidine skeleton. scialert.net The reaction conditions can be tailored to achieve desired substitutions. For example, the use of sodium hydroxide (B78521) or ethoxide as a catalyst is common in these [3+3] cycloaddition reactions. scialert.net

A specific example is the synthesis of 4,6-dihydroxy-2-ethylpyrimidine, where propionamidine acetate (B1210297) is reacted with dimethyl malonate in the presence of sodium methoxide, yielding the product in high yield. prepchem.com

Reactant 1Reactant 2Key Reagents/CatalystsProductReference
Amidine-containing substratesα,β-Unsaturated carbonyl or 1,3-dicarbonyl compoundsBase (e.g., NaOH, NaOEt)Substituted Pyrimidines scialert.net
Propionamidine acetateDimethyl malonateSodium methoxide4,6-dihydroxy-2-ethylpyrimidine prepchem.com
β-keto estersAmidinesUltrasound irradiationHighly substituted 4-pyrimidinols organic-chemistry.org

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comnih.gov This approach is particularly attractive for generating libraries of diverse compounds for drug discovery and other applications. acs.org

The Biginelli reaction is a classic example of a three-component reaction used to synthesize dihydropyrimidines. mdpi.com More contemporary MCRs have been developed to access a wider range of pyrimidine derivatives. For instance, a four-component reaction strategy has been demonstrated for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF) using a palladium-catalyzed oxidative process. nih.gov In this reaction, DMF serves as a dual synthon, providing both a one-carbon unit and an amide group. nih.gov

Another innovative MCR involves the iridium-catalyzed reaction of amidines with up to three different alcohols, leading to highly and unsymmetrically substituted pyrimidines. acs.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps. acs.org Nickel-catalyzed dehydrogenative multicomponent coupling of alcohols and amidines also provides a route to pyrimidines. mdpi.com

ReactantsCatalyst/PromoterProduct TypeKey FeaturesReference
Aldehyde, α-keto ester, urea (B33335)/thiourea (B124793)Acid/Lewis Acid3,4-dihydropyrimidin-2(1H)-(thi)oneClassical Biginelli reaction mdpi.com
Amidines, styrene, DMFPalladiumPyrimidine carboxamidesDMF as a dual synthon nih.gov
Amidines, up to three alcoholsIridium-pincer complexUnsymmetrically substituted pyrimidinesSustainable, regioselective acs.org
Alcohols, amidinesNickel complexPyrimidinesDehydrogenative coupling mdpi.com

Regioselective Synthesis of 2-Substituted Pyrimidines

Achieving regioselectivity in the synthesis of substituted pyrimidines is crucial for accessing specific isomers with desired properties. Various strategies have been developed to control the position of substituents on the pyrimidine ring. rsc.orgrsc.org

One approach involves the use of organolithium reagents. For example, 2,4-dichloro-6-phenylpyrimidine (B1267630) and 2-chloro-4-(1',3'-dithian-2'-yl)pyrimidine have been prepared using this methodology. researchgate.net Nucleophilic attack on halopyrimidines, such as 2,4-dichloropyrimidines, often shows high regioselectivity, favoring substitution at the C-4 position. researchgate.net

Palladium-catalyzed cross-coupling reactions are also powerful tools for the regioselective synthesis of substituted pyrimidines. nih.gov For instance, a stepwise approach involving site-selective Sonogashira coupling at the C6-position of 2,6-dibromopyrazolo[1,5-a]pyrimidine, followed by subsequent coupling reactions at the C2-position, allows for the synthesis of disubstituted derivatives. rsc.org Similarly, a deconstruction-reconstruction strategy allows for the diversification of pyrimidines, enabling the introduction of substituents at the 2-position. nih.gov

A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org

Specific Routes to 2-Ethylpyrimidine (e.g., from ethyl-containing precursors)

The synthesis of this compound itself can be achieved through several routes, often starting from precursors that already contain the ethyl group. A patented process describes the preparation of this compound by contacting 1-amino-3-propionamidopropane, 2-ethyl-1,4,5,6-tetrahydropyrimidine, or 1,3-dipropionamidopropane with a palladium-containing catalyst in the gas phase at elevated temperatures. googleapis.com This process can yield this compound in high yields (80-90%). googleapis.com

Another example involves the synthesis of derivatives of this compound, such as 4,6-dihydroxy-2-ethylpyrimidine, through the condensation of propionamidine acetate with dimethyl malonate. prepchem.com The synthesis of other this compound derivatives has also been reported, highlighting the accessibility of this specific substitution pattern. acs.orgacs.org

Mechanistic Elucidation of this compound Synthetic Pathways

Understanding the reaction mechanisms underlying pyrimidine synthesis is essential for optimizing reaction conditions, predicting outcomes, and designing new synthetic routes.

Proposed Reaction Mechanisms and Intermediates

The classical Pinner synthesis, involving the condensation of an amidine and a β-keto ester, is proposed to proceed through a series of steps including protonation, nucleophilic attack, dehydration, and deprotonation to form the pyrimidine ring. slideshare.net

In the synthesis of pyrazolo[1,5-a]pyrimidines via cyclocondensation, the proposed mechanism involves the initial reaction of an aminopyrazole with an alkyne. researchgate.net For the synthesis of 2-thioxoquinazolin-4-ones from a pyrimidine derivative, the reaction of 5-ethoxymethylene-1,3-diaryl-2-thiobarbituric acids with malononitrile (B47326) is suggested to form an intermediate 'A', which then undergoes intramolecular cyclization to form intermediate 'B', followed by acid hydrolysis. beilstein-journals.org

Mechanistic studies of copper(II)-catalyzed tandem reactions for pyrimidine synthesis suggest the initial formation of a propargyl cation, which is then attacked by an amidine to form the pyrimidine skeleton, followed by aromatization through oxidation. mdpi.com In some cases, the reaction proceeds through a deconstruction-reconstruction strategy, where the pyrimidine ring is first opened to form an iminoenamine intermediate, which then reacts with an amidine to form a new, substituted pyrimidine. nih.gov DFT-B3LYP calculations have been used to explain the regiochemistry of cyclocondensation reactions by analyzing the stability and electronic properties of reaction intermediates. beilstein-journals.orgd-nb.info

Role of Catalysis in Pyrimidine Synthesis

The synthesis of the pyrimidine core, a fundamental scaffold in numerous biologically active molecules, is often facilitated by catalysis. Catalysts play a crucial role in enhancing reaction rates, improving yields, and controlling regioselectivity. The principal synthesis of pyrimidines typically involves the cyclization of a β-dicarbonyl compound with an N-C-N containing species, such as an amidine. wikipedia.org For the synthesis of 2-substituted pyrimidines, including this compound, the corresponding amidine (e.g., propionamidine for this compound) is a key reactant. wikipedia.org

A variety of catalytic systems have been developed to promote this transformation. These include transition metal catalysts, Lewis acids, and organocatalysts.

Metal Catalysis : Transition metals like copper (Cu), iridium (Ir), nickel (Ni), and zinc (Zn) are widely employed. Copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diverse pyrimidines. organic-chemistry.org Another copper-catalyzed method involves the annulation of amidines with saturated ketones. organic-chemistry.org Iridium pincer complexes have been shown to efficiently catalyze the regioselective, multicomponent synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.orgmdpi.com Recently, nickel(II)-NNS pincer complexes have been used for the sustainable synthesis of highly substituted pyrimidines from alcohols, malononitrile, and amidines via an acceptorless dehydrogenative annulation, producing only water and hydrogen as byproducts. nih.gov Zinc chloride (ZnCl₂) has been utilized to catalyze the three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate to yield 4,5-disubstituted pyrimidines. organic-chemistry.org

Organocatalysis : Non-metal catalysts are also effective. For instance, β-cyclodextrin has been used as a catalyst for pyrimidine synthesis in an aqueous medium. mdpi.com L-proline nitrate, an ionic liquid, has been shown to be an efficient catalyst for the Biginelli multicomponent reaction to produce tetrahydropyrimidines. japsonline.com

The table below summarizes various catalytic systems used in the synthesis of pyrimidine derivatives.

Table 1: Catalytic Systems in Pyrimidine Synthesis

Catalyst Reaction Type Reactants Product Type Yield (%) Reference(s)
ZnCl₂ Three-component coupling Enamines, Triethyl orthoformate, Ammonium acetate 4,5-disubstituted pyrimidines N/A organic-chemistry.org
Iridium Pincer Complex Multicomponent Synthesis Amidines, Alcohols Alkyl or aryl pyrimidines Up to 93% organic-chemistry.orgmdpi.com
Copper Catalyst Cyclization Ketones, Nitriles Diversely functionalized pyrimidines N/A organic-chemistry.org
Cu(II) triflate [3+3] Addition/Cyclization Propargyl alcohols, Amidine 2,4-disubstituted pyrimidines N/A mdpi.com
Nickel(II)-NNS Pincer Complex Acceptorless Dehydrogenative Annulation Alcohols, Malononitrile, Guanidine/Benzamidine 4-Aminopyrimidine-5-carbonitriles Up to 95% nih.gov
β-cyclodextrin Multicomponent Synthesis Substituted aldehydes, Other reactants Pyrimidine derivatives N/A mdpi.com
L-proline nitrate Biginelli Reaction Aromatic aldehydes, β-ketoester, Urea/Thiourea Tetrahydropyrimidines Up to 86.74% japsonline.com

Innovative and Sustainable Synthetic Strategies for Pyrimidine Systems

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For pyrimidine synthesis, this has led to the exploration of solvent-free reactions, catalyst-free methods, and the use of alternative energy sources like microwave and light irradiation.

Reducing or eliminating solvents and catalysts simplifies reaction procedures, minimizes waste, and lowers costs. Several multicomponent reactions (MCRs) for pyrimidine synthesis have been adapted to run under these green conditions.

Solvent-free conditions have been found to be superior to those using a solvent for the three-component reaction of ketones, orthoformates, and ammonium acetate, catalyzed by N,N,N′,N′-tetrabromobenzene-1,3-disulfonylamide (TBBDA). thieme-connect.com Another approach describes the synthesis of substituted pyrimidines from ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) under metal- and solvent-free conditions, promoted by ammonium iodide (NH₄I). acs.orgacs.org

Completely catalyst-free methods have also been developed. The synthesis of pyrido[2,3-d]pyrimidines has been achieved in glycerol, which acts as a biodegradable and reusable promoting medium, avoiding the need for a catalyst. rsc.org Water, as a reaction medium, has also enabled the catalyst-free, one-pot synthesis of functionalized pyrimidine derivatives under reflux conditions. acs.org These methods offer significant advantages in terms of environmental safety, operational simplicity, and high atom economy. rsc.orgtandfonline.com

Table 2: Examples of Solvent-Free and Catalyst-Free Pyrimidine Synthesis

Reactants Conditions Product Type Yield (%) Reference(s)
Aryl aldehydes, Malononitrile, Barbituric acid Ethylene Glycol, Heat Pyrano[2,3-d]pyrimidines High tandfonline.com
2-Aminopyridines, Triethyl orthoformate, Primary amines Solvent-free, 100 °C, 3h 4-Aminopyrido[2,3-d]pyrimidines 61-85% mdpi.com
Arylglyoxal monohydrates, 2-Aminopyridines, Barbituric acids Water, Reflux 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4-diones N/A acs.org

Alternative energy sources provide powerful tools for accelerating reactions and enabling novel chemical transformations.

Microwave-Assisted Synthesis : Microwave irradiation has become a popular non-conventional energy source in organic synthesis due to its ability to dramatically reduce reaction times and improve yields. tandfonline.comeurekaselect.com The synthesis of tetrahydropyrimidine (B8763341) derivatives via a Biginelli condensation can be completed in minutes under microwave irradiation, compared to hours using conventional heating. foliamedica.bg In one study, the synthesis of pyrano[2,3-d]pyrimidine derivatives under microwave irradiation took 3-6 minutes to achieve high yields (78-94%), whereas conventional heating required 2-6 hours for moderate yields (69-86%). nih.gov This rapid and efficient heating makes it a highly attractive method for library synthesis and process optimization. acs.org

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction Method Time Yield (%) Reference(s)
Synthesis of Pyrano[2,3-d]pyrimidines Microwave (120 °C) 3-6 min 78-94% nih.gov
Conventional (48 °C) 2-6 h 69-86% nih.gov
Conventional (60 °C) 1-4 h 71-87% nih.gov
Synthesis of Tetrahydropyrimidines (Biginelli) Microwave 90 s High tandfonline.com
Conventional N/A N/A tandfonline.com
Synthesis of DHPM 1a Microwave (120 °C) 10 min 65% acs.org

Photochemical Synthesis : Photochemistry offers unique pathways for constructing complex molecules. The use of visible light as a clean and sustainable energy source is a growing area of interest. Photochemical methods have been applied to the synthesis of pyrimidine derivatives, often involving palladium-catalyzed cross-coupling reactions or 6π-electrocyclization. chemicalpapers.combeilstein-journals.orgresearchgate.net For example, a novel route to 2-monosubstituted pyrido[2,3-d]pyrimidines utilizes visible light to achieve halogen discrimination in a palladium-catalyzed reaction. chemicalpapers.com Another study demonstrated the synthesis of pyranopyrimidines using an organic dye (Na₂-eosin Y) as a photocatalyst under visible light. researchgate.net The conversion of 3,4-dihydropyrimidin-2(1H)-ones to pyrimidin-2(1H)-ones has also been achieved using rhenium(I) complexes and visible light irradiation. acs.org These methods showcase the potential of light-driven reactions to provide access to novel pyrimidine structures under mild conditions. beilstein-journals.orgresearchgate.net

Chemical Reactivity and Advanced Derivatization of 2 Ethylpyrimidine

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it generally resistant to electrophilic aromatic substitution (EAS), which typically requires electron-rich aromatic systems. jk-sci.comslideshare.net Reactions such as nitration and sulfonation are challenging and often necessitate harsh conditions or the presence of strong electron-donating groups on the ring to proceed. google.comnumberanalytics.comgoogle.comrscspecialitychemicals.org.uk

However, under specific conditions, electrophilic substitution can be achieved. The Vilsmeier-Haack reaction, which involves formylation using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide), is a notable exception. jk-sci.comslideshare.netijpcbs.com This reaction can proceed on activated pyrimidine systems. For instance, studies on 2-methylpyrimidine-4,6-diol have shown that formylation occurs selectively at the electron-rich C5 position, located between the two activating hydroxyl groups, to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com This suggests that a similarly activated 2-ethylpyrimidine derivative could undergo analogous C5-formylation. The reaction proceeds through an electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the activated ring. jk-sci.com

Table 1: Vilsmeier-Haack Formylation of an Activated Pyrimidine Core
SubstrateReagentsProductPosition of SubstitutionYield
2-Methylpyrimidine-4,6-diolPOCl₃, DMF4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehydeC561% mdpi.com

Nucleophilic Substitution Reactions at Ring Carbon Positions

In contrast to its inertness towards electrophiles, the electron-deficient pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups such as halogens. The C2, C4, and C6 positions are activated towards nucleophilic attack. In di- or tri-chlorinated pyrimidines, substitution often occurs sequentially, with the C4 and C6 positions generally being more reactive than the C2 position.

For derivatives of this compound, a halogen at the C4 position serves as a prime site for introducing a wide array of functional groups. The reaction of a 2-ethyl-4-halopyrimidine with various nucleophiles, including amines (amination), alkoxides (alkoxylation), and thiolates, allows for extensive derivatization. For example, the reaction of ethyl 4-chloro-6-ethyl-2-methylpyrimidine-5-carboxylate with an amine proceeds via nucleophilic displacement of the chloride. google.com Similarly, amination of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines has been demonstrated. mdpi.com These reactions are fundamental in building molecular complexity around the this compound core.

Table 2: Representative Nucleophilic Substitution Reactions on a 2-Ethyl-4-halopyrimidine Scaffold
Reaction TypeSubstrateNucleophileConditionsProduct Type
Amination2-Ethyl-4-chloropyrimidineR¹R²NHHeat, Base (e.g., K₂CO₃, Et₃N)2-Ethyl-4-(dialkylamino)pyrimidine
Alkoxylation2-Ethyl-4-chloropyrimidineNaOR'Alcohol solvent, Heat4-Alkoxy-2-ethylpyrimidine
Thiolation2-Ethyl-4-chloropyrimidineNaSR'DMF or Alcohol solvent2-Ethyl-4-(alkylthio)pyrimidine
Cyanation2-Ethyl-4-iodopyrimidineCuCNHigh temp., e.g., NMP, Pyridine (B92270)This compound-4-carbonitrile

Functionalization of the Ethyl Group

The ethyl group itself offers opportunities for derivatization, primarily at the α-carbon (the methylene (B1212753) group). This position is analogous to a benzylic position, and its C-H bonds are more acidic than those of a simple alkane due to the electron-withdrawing nature of the adjacent pyrimidine ring.

One plausible strategy for functionalization involves the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to generate a stabilized carbanion. clockss.orgresearchgate.netbaranlab.org This nucleophilic species can then be quenched with a variety of electrophiles to introduce new functional groups. For example, reaction with an alkyl halide would result in chain extension, while reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Another approach is α-halogenation, analogous to the Hell-Volhard-Zelinsky reaction, which could potentially be achieved using reagents like N-bromosuccinimide (NBS) under radical or acidic conditions. libretexts.orgmasterorganicchemistry.commsu.edulibretexts.org

Table 3: Plausible Functionalization Reactions of the Ethyl Group
Reaction TypeReagentsIntermediateProduct Type
α-Alkylation1. LDA, THF, -78 °C 2. R-X (Alkyl halide)α-Lithiated carbanion2-(1-Alkyl)ethylpyrimidine
α-Hydroxylation1. LDA, THF, -78 °C 2. MoOPHα-Lithiated carbanion1-(Pyrimidin-2-yl)ethanol
Aldol-type Addition1. LDA, THF, -78 °C 2. R'COR'' (Ketone/Aldehyde)α-Lithiated carbanion2-(1-(1-Hydroxyalkyl))pyrimidine
α-BrominationNBS, CCl₄, Initiator (e.g., AIBN)α-Radical2-(1-Bromoethyl)pyrimidine

*MoOPH = Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)

Transition Metal-Catalyzed Coupling Reactions Involving this compound Derivatives

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Derivatives of this compound are valuable substrates for these powerful transformations.

Direct C-H activation has emerged as an atom-economical strategy for molecular functionalization, avoiding the need for pre-functionalized substrates. beilstein-journals.org On the pyrimidine ring, the C5 position is a common target for directed C-H functionalization. Research on 2-aminopyrimidines has demonstrated that palladium catalysts can mediate the arylation and olefination of the C5-H bond, with the amino group acting as a directing group. rsc.org Similarly, Pd-catalyzed direct ortho C-H arylation has been reported for pyrrolo[2,3-d]pyrimidines. rsc.org For this compound, a directing group installed at a neighboring position could facilitate selective C-H activation at C5. For example, a (6-phenylpyridin-2-yl)pyrimidine moiety can act as a chelating director for the C-H arylation of the adjacent phenyl ring. nih.gov This principle could be applied to achieve regioselective functionalization of the this compound core itself.

Palladium-catalyzed cross-coupling reactions are indispensable tools for derivatizing halo-pyrimidines. Starting from a 2-ethyl-4-halopyrimidine, a variety of coupling partners can be introduced.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, crucial for further transformations.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone for the synthesis of many pharmaceutical compounds. nih.govwhiterose.ac.ukrsc.org

Heck Coupling: Reaction with alkenes to form substituted alkenes.

These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base. nih.govwhiterose.ac.uk The choice of ligand is critical for achieving high yields and selectivity. These methodologies provide reliable access to a diverse library of this compound derivatives.

Table 4: Transition Metal-Catalyzed Cross-Coupling Reactions of 2-Ethyl-4-halopyrimidine
Reaction NameCoupling PartnerTypical ConditionsProduct Type
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O4-Aryl-2-ethylpyrimidine
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂, CuI, Et₃N, THF2-Ethyl-4-(alkynyl)pyrimidine
Buchwald-Hartwig AminationR¹R²NHPd₂(dba)₃, Xantphos, Cs₂CO₃, TolueneN-Aryl/Alkyl-2-ethylpyrimidin-4-amine

C-H Activation and Functionalization Studies

Heterocyclic Annulation and Fusion Reactions of this compound

Annulation reactions, which form a new ring onto an existing one, are powerful strategies for constructing complex polycyclic and fused heterocyclic systems. Functionalized this compound derivatives are excellent precursors for such reactions.

A prominent example is the synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) core, a bicyclic system with significant biological interest. rsc.org One common synthetic route starts with a 4-aminopyrimidine (B60600) derivative. For instance, a 4-amino-2-ethylpyrimidine-5-carbaldehyde (B15221638) could undergo condensation with urea (B33335) or thiourea (B124793) to form the second pyrimidine ring. Alternatively, ethyl this compound-4-carboxylate can be converted into the corresponding pyrimido[4,5-d]pyridazin-8(7H)-one by reaction with hydrazine (B178648) monohydrate. thieme-connect.com This reaction involves initial formation of the hydrazide followed by intramolecular cyclization. Another powerful annulation method is the Pictet-Spengler reaction, where a β-arylethylamine undergoes condensation with an aldehyde followed by ring closure. nih.govwikipedia.orgresearchgate.net A This compound-5-carbaldehyde (B1364251) could potentially react with a tryptamine (B22526) derivative to construct a β-carboline fused to the pyrimidine ring.

Table 5: Annulation Strategy for Pyrimido[4,5-d]pyridazine Synthesis
StepStarting MaterialReagentsIntermediate/ProductReaction Type
1Ethyl 2-ethyl-5-substituted-pyrimidine-4-carboxylateHydrazine monohydrate (N₂H₄·H₂O)2-Ethyl-5-substituted-pyrimidine-4-carbohydrazideHydrazinolysis
2Pyrimidine-4-carbohydrazide intermediateHeat (in suitable solvent)2-Ethyl-5-substituted-pyrimido[4,5-d]pyridazin-8(7H)-oneIntramolecular Cyclization (Annulation)

Coordination Chemistry of 2 Ethylpyrimidine and Its Derivatives

Formation and Characterization of Metal Complexes

The nitrogen atoms of the pyrimidine (B1678525) ring in 2-ethylpyrimidine and its derivatives are primary sites for metal coordination. The specific derivatives can act as monodentate, bidentate, or polydentate ligands, leading to the formation of a wide array of metal complexes with varying nuclearity and geometry.

The synthesis of coordination compounds from pyrimidine-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting structure, whether mononuclear or polynuclear, depends on the ligand-to-metal ratio, the nature of the metal ion and its counter-anion, and the reaction conditions.

For example, mononuclear complexes are often formed when the ligand can saturate the coordination sphere of a single metal ion. The reaction of 2-amino-4-methylpyrimidine (B85506) with nickel(II) dipicolinate results in a mononuclear complex, [Ni(2A-4Mpy)(dpc)(H₂O)₂]. tubitak.gov.trtubitak.gov.tr In this structure, the pyrimidine derivative acts as a monodentate ligand.

Polynuclear complexes, particularly dinuclear structures, can be formed when bridging ligands are involved. Hydroxide (B78521) ions (OH⁻) are common bridging groups. For instance, dinuclear copper(II) complexes with the general formula Cu₂(L)₄(OH)₂₂, where L is 2-amino-4-methylpyrimidine, have been synthesized. tandfonline.com In these complexes, two copper(II) centers are bridged by two hydroxide ligands, with the pyrimidine ligands occupying the remaining coordination sites. Similarly, Schiff base ligands derived from pyrimidine precursors have been used to create binuclear and polynuclear complexes with metals like Ni(II), Co(III), and Fe(III). researchgate.net These studies on related pyrimidine systems demonstrate the capacity of this class of ligands to support the formation of both simple mononuclear and more complex polynuclear architectures.

Single-crystal X-ray diffraction is an indispensable tool for the definitive structural characterization of coordination compounds, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Studies on metal complexes of pyrimidine derivatives have revealed key structural features. In the mononuclear nickel(II) complex, [Ni(2A-4Mpy)(dpc)(H₂O)₂]·2H₂O, X-ray analysis confirmed that the Ni(II) ion is six-coordinate with a distorted octahedral geometry. tubitak.gov.trtubitak.gov.tr The coordination sphere is composed of a nitrogen atom from the 2-amino-4-methylpyrimidine ligand, one nitrogen and two oxygen atoms from the dipicolinate ligand, and two oxygen atoms from water molecules. tubitak.gov.tr

In complexes of Schiff base ligands derived from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde, the ligands act as tridentate chelators, coordinating through a pyrimidyl nitrogen, the azomethine nitrogen, and a sulfur atom. researchgate.net The resulting bis-chelate complexes of Ni(II), Co(III), and Fe(III) all exhibit a distorted octahedral geometry around the central metal ion. researchgate.net Another study on a copper(II) complex with 2-hydrazino-4-hydroxy-6-methylpyrimidine showed a five-coordinate, distorted square pyramid structure, where the ligand coordinates in a bidentate fashion through a ring nitrogen and a hydrazino nitrogen. jst.go.jp These examples highlight that pyrimidine-based ligands coordinate primarily through one of the ring nitrogen atoms, with other donor atoms from substituents dictating the final coordination mode and geometry.

Table 1: Selected Crystallographic Data for a Representative Pyrimidine Complex

Spectroscopic methods are crucial for characterizing metal complexes in various states. Vibrational (FT-IR), electronic (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopies provide complementary information to structural studies.

Vibrational Spectroscopy (FT-IR): The IR spectra of pyrimidine-based ligands show characteristic bands for C=N, C=C, and ring vibrations. Upon coordination to a metal ion, shifts in these bands provide evidence of complex formation. For complexes of 2-amino-4-methylpyrimidine, an upward frequency shift of the ring breathing mode and other ring stretching modes (1400–1600 cm⁻¹) indicates coordination through a ring nitrogen atom rather than the exocyclic amino group. dergipark.org.tr In dinuclear hydroxo-bridged copper(II) complexes, new bands corresponding to Cu₂O₂ ring vibrations are observed in the far-IR region (570–400 cm⁻¹). tandfonline.com

Electronic Absorption Spectroscopy (UV-Vis): The electronic spectra of these complexes provide insights into the d-orbital splitting and the coordination geometry of the metal ion. For the dinuclear copper(II) complexes with 2-amino-4-methylpyrimidine, a broad band observed between 580–640 nm is attributed to d-d transitions for a CuN₂O₂ chromophore. tandfonline.com A higher energy band around 380–420 nm is assigned to a ligand-to-metal charge transfer (LMCT) from the bridging oxygen atoms to the copper(II) d-orbitals. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of diamagnetic complexes in solution. For paramagnetic complexes, NMR can still provide useful information, although signals may be broadened or shifted. Studies on complexes of pyrimethamine, which contains a 5-phenyl-6-ethylpyrimidine core, have utilized ¹H and ¹⁹F NMR to probe ligand binding and conformation within the active site of dihydrofolate reductase. nih.gov

Table 2: Spectroscopic Data for Representative Dinuclear Cu(II)-Pyrimidine Complexes

Structural Elucidation via Single Crystal X-ray Diffraction

Theoretical Studies on Coordination Chemistry

Computational methods, particularly Density Functional Theory (DFT), have become essential for complementing experimental data. These studies provide a deeper understanding of the electronic structure, bonding, and reactivity of coordination compounds.

While specific DFT studies on this compound complexes are not prevalent, research on related systems illustrates the power of this approach. DFT calculations are used to optimize the geometry of ligands and their metal complexes, yielding structural parameters that can be compared with experimental X-ray data. ekb.egscirp.org

A key application of DFT is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important descriptor of molecular stability and reactivity. For instance, in studies of zinc(II) complexes with 2-isopropylimidazole, DFT calculations showed how changes in the coordination environment altered the HOMO-LUMO gap, which correlated with the chemical hardness of the complex. scirp.org

Furthermore, DFT can be used to calculate and visualize the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. Natural Bond Orbital (NBO) analysis is another DFT-based tool that provides information about charge transfer and the nature of the bonding between the metal and the ligand. These theoretical investigations offer valuable insights into the electronic properties that govern the behavior and potential applications of pyrimidine-based coordination compounds. ekb.egscirp.org

Prediction of Spectroscopic Properties and Charge Transfer Processes

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting the structural and electronic properties of coordination complexes. orientjchem.org These methods allow for the detailed investigation of molecular orbitals, electronic transitions, and charge transfer (CT) phenomena within molecules involving this compound and its derivatives. researchgate.net

Charge transfer complexes are assemblies where an electron donor and an electron acceptor are held together by electrostatic forces. wikipedia.org In complexes involving pyrimidine derivatives, the pyrimidine ring can act as an electron donor. For instance, studies on the charge transfer complexes formed between 2,4-diaminopyrimidine (B92962) (DAPY), a related derivative, and various electron acceptors like chloranilic acid (CHA) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) provide significant insights. researchgate.net Using DFT calculations, researchers have determined that in such complexes, the pyrimidine derivative donates electrons to the acceptor molecule. researchgate.net The amount of charge transferred can be quantified; for example, in the [DAPY-CHA] complex, the transferred charge was calculated to be 0.144 e. researchgate.net

TD-DFT calculations are instrumental in predicting the electronic absorption spectra of these complexes. researchgate.net The calculated spectra for complexes of pyrimidine derivatives show good agreement with experimental data obtained via UV-Vis spectroscopy. orientjchem.orgresearchgate.net For example, the electronic spectrum of a 2-amino-4-methylpyrimidine complex showed distinct absorption bands attributed to d-d transitions of the metal ion, ligand-to-metal charge transfer, and intra-ligand (π → π* or n → π*) transitions. tandfonline.com Theoretical calculations can assign these transitions to specific molecular orbital excitations, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), providing a deeper understanding of the electronic structure. researchgate.net

The table below illustrates a comparison between computationally predicted and experimentally observed absorption bands for a charge transfer complex involving a pyrimidine derivative, showcasing the accuracy of theoretical models.

Data adapted from a study on a 4-Amino-5-methyl-2-phenyl-1,2,3-triazole (AMFP) complex, illustrating the principle for pyrimidine-like systems. researchgate.net

These computational studies not only predict spectroscopic properties but also elucidate the nature of the chemical bonding and the charge distribution within the molecule, which are crucial for understanding the reactivity and potential applications of this compound complexes. researchgate.netaip.org

Catalytic Applications of this compound-Based Metal Complexes

The unique electronic features of the pyrimidine ring make it a valuable component in ligand design for catalysis. Metal complexes incorporating ligands derived from this compound are explored for their potential in both homogeneous and heterogeneous catalytic transformations.

Ligand Role in Homogeneous and Heterogeneous Catalysis

The role of a ligand in a metal complex catalyst is multifaceted, influencing the catalyst's stability, activity, and selectivity through steric and electronic effects. mdpi.com In complexes based on this compound, the pyrimidine core, being π-deficient, can participate in metal-ligand cooperation, where the ligand is not a mere spectator but actively engages in the catalytic cycle. acs.orgrsc.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants exist in the same phase. The this compound ligand can stabilize the metal center and modulate its reactivity. nih.gov A key concept is metal-ligand cooperativity (MLC), where the pyrimidine ring can undergo reversible dearomatization and aromatization. mdpi.com This process can facilitate the activation of small molecules like H₂ by providing a basic site on the ligand to accept a proton while the metal binds the hydride. mdpi.com This cooperative mechanism has been investigated for various transformations, including the hydrogenation of polar bonds in ketones, esters, and CO₂. mdpi.com The electronic properties of the pyrimidine ring, balanced by the σ-donating ethyl group, can be fine-tuned to optimize catalytic performance for specific reactions like hydroelementation and cycloaddition. acs.org

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in catalyst separation and recycling. senecalearning.com this compound-based ligands can be incorporated into heterogeneous catalysts by anchoring them onto solid supports like polymers or mesoporous silica. mdpi.comresearchgate.net For example, a dioxidovanadium(V) complex supported on a polymer was used as a heterogeneous catalyst for the multicomponent Biginelli reaction, which produces dihydropyrimidinones. mdpi.com The study demonstrated that the polymer-supported catalyst could be recovered and reused multiple times without a significant loss of activity. mdpi.com The immobilization of the pyrimidine-based complex on a solid support combines the high selectivity of a molecular catalyst with the practical benefits of a heterogeneous system.

The following table compares the performance of a homogeneous versus a polymer-supported heterogeneous catalyst in the Biginelli reaction, highlighting the effectiveness of the heterogeneous approach.

Data adapted from a study on a vanadium complex with a pyrimidine derivative ligand. mdpi.com

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is crucial for rational catalyst design and optimization. rwth-aachen.de For catalysts based on this compound ligands, mechanistic investigations often combine experimental techniques (like in-situ spectroscopy) with computational modeling. rwth-aachen.denih.gov

A prominent mechanistic pathway proposed for pyrimidine-containing pincer ligands involves metal-ligand cooperation through aromatization-dearomatization. mdpi.com In a typical hydrogenation reaction, the catalytic cycle can be described by the following key steps:

Base-Assisted Dearomatization: A base deprotonates an acidic C-H or N-H bond on the ligand framework adjacent to the pyrimidine ring, leading to a dearomatized, anionic ligand. nih.gov This step generates a highly reactive, often nucleophilic, metal center and a basic site on the ligand. mdpi.com

Substrate Activation: The dearomatized complex heterolytically cleaves an H-H bond. The proton adds to the basic site on the ligand, restoring its aromaticity, while the hydride binds to the metal center, forming a metal-hydride intermediate. mdpi.com

Hydride Transfer: The substrate (e.g., a ketone or nitrile) coordinates to the metal center and subsequently undergoes migratory insertion or direct hydride transfer from the metal to the substrate's unsaturated bond. nih.gov

Product Release and Catalyst Regeneration: The hydrogenated product is released from the coordination sphere, and the catalyst is regenerated, ready to enter another cycle.

This cooperative mechanism allows 3d-transition metals like manganese and iron, which are more abundant and less expensive than noble metals, to perform challenging two-electron redox reactions that are typically the domain of heavier transition metals. rsc.orgnih.gov Computational studies have been vital in mapping the energy profiles of these cycles, identifying the most stable intermediates, and explaining the origins of selectivity in asymmetric catalysis. nih.govnih.gov

The table below outlines the proposed mechanistic steps for H-P bond activation catalyzed by a Manganese(I) complex featuring a cooperative ligand, a process analogous to what could be expected for a this compound-based system.

Mechanism adapted from computational studies on a Mn(I)-catalyzed hydrophosphination. nih.gov

Advanced Spectroscopic and Spectrometric Characterization of 2 Ethylpyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Ethylpyrimidine, ¹H and ¹³C NMR spectra provide the initial blueprint of the proton and carbon environments. In a typical ¹H NMR spectrum, the aromatic protons on the pyrimidine (B1678525) ring would appear as distinct multiplets, while the ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling constants around 7 Hz, which is typical for free-rotating ethyl groups. libretexts.org The ¹³C NMR spectrum would show six distinct signals corresponding to the four unique aromatic carbons and the two carbons of the ethyl substituent.

While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled. ceitec.czrutgers.edu For this compound, a COSY spectrum would show a critical cross-peak connecting the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show a correlation between the H4/H6 protons and the H5 proton, establishing the arrangement of substituents on the pyrimidine ring. The standard COSY-90 experiment uses a 90° pulse, while a COSY-45 uses a 45° pulse, which can be advantageous for resolving cross-peaks near the strong diagonal signal. azom.comoxinst.comblogspot.com

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu An HSQC spectrum of this compound would definitively link the proton signals to their corresponding carbon signals: the signal at ~8.7 ppm to the carbon at ~157.0 ppm (C4/C6), the signal at ~7.2 ppm to the carbon at ~119.0 ppm (C5), the quartet at ~3.0 ppm to the methylene carbon at ~32.0 ppm, and the triplet at ~1.4 ppm to the methyl carbon at ~13.0 ppm. This is crucial for assigning the carbon spectrum, which lacks coupling information in standard decoupled mode.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). ustc.edu.cnblogspot.com This is arguably the most powerful tool for piecing together the molecular skeleton, especially for identifying quaternary carbons (those with no attached protons). acdlabs.com For this compound, key HMBC correlations would be expected between the methylene protons (~3.0 ppm) and the C2 carbon of the pyrimidine ring, as well as the methyl carbon. The H5 proton (~7.2 ppm) would show correlations to the C4 and C6 carbons. These long-range correlations provide definitive proof of the ethyl group's attachment point at the C2 position.

NMR spectroscopy is a powerful method for studying dynamic processes in molecules, such as the interconversion between different conformers. rsc.orgcopernicus.orgmdpi.com In this compound, the primary conformational flexibility arises from rotation around the single bond connecting the ethyl group to the pyrimidine ring.

While the barrier to rotation for an ethyl group is generally low, leading to rapid exchange on the NMR timescale at room temperature, this may not always be the case, especially with hindered systems. copernicus.orgmdpi.com Variable-temperature (VT) NMR studies can be employed to investigate such dynamics. If the rotational barrier were significant enough, cooling the sample could slow the rotation to the point where distinct signals for different rotational isomers (rotamers) might be observed. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process. Furthermore, 2D exchange spectroscopy (EXSY) could verify the interconversion between these conformers in solution. rsc.org For this compound, however, it is anticipated that the rotation of the ethyl group is fast, resulting in a single, time-averaged set of sharp signals in the NMR spectrum under standard conditions.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. A vibration must cause a change in the molecule's dipole moment to be IR-active. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. asianpubs.orgijirset.comresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹. vscht.cz

Ring Vibrations: The pyrimidine ring will exhibit a series of characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur at lower frequencies, typically in the 1450-700 cm⁻¹ range.

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, and a vibrational mode must cause a change in the molecule's polarizability to be Raman-active. researchgate.netresearchgate.net For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. While this compound lacks a center of symmetry, some vibrations will be stronger in Raman and weaker in IR, and vice-versa. Symmetric vibrations, such as the symmetric "breathing" mode of the pyrimidine ring, often produce strong, sharp signals in the Raman spectrum, which can be very useful for identification. dergipark.org.trorientjchem.org The C-C bond of the ethyl group and symmetric C-H stretching modes are also expected to be Raman-active.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. ubbcluj.ro The absorption of UV or visible light promotes an electron from a filled molecular orbital to an empty, higher-energy orbital.

For this compound, the pyrimidine ring acts as the chromophore. Two main types of electronic transitions are expected:

π→π* Transitions: These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For pyrimidine itself, strong π→π* transitions occur below 250 nm. researchgate.net

n→π* Transitions: These are lower-energy, lower-intensity transitions that involve promoting a non-bonding electron (from the nitrogen lone pairs) into a π* antibonding orbital. aip.org In pyrimidine, this transition is observed as a weak, structured band around 320 nm. rsc.org The ethyl group is an alkyl substituent and is expected to cause only a minor red-shift (bathochromic shift) of these absorption bands compared to the parent pyrimidine molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed correspond to the energy differences between these electronic states, providing valuable information about the molecule's structure and bonding. libretexts.org

For organic molecules like this compound, the absorption of UV and visible radiation is typically associated with functional groups containing valence electrons with low excitation energies, known as chromophores. shu.ac.uk The primary electronic transitions observed in such molecules are n → π* and π → π* transitions. shu.ac.uk The n → π* transitions involve the excitation of a non-bonding electron (n) to an anti-bonding π orbital (π), while π → π transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. libretexts.orgshu.ac.uk Generally, π → π* transitions are more intense than n → π* transitions. shu.ac.uk

In pyrimidine derivatives, the UV-Vis spectrum is influenced by these transitions. The solvent used can also affect the spectrum; for instance, n → π* transitions often experience a blue shift (a shift to shorter wavelengths) as the polarity of thesolvent increases. shu.ac.uk The analysis of electronic transitions can be further enhanced by comparing experimental UV-Vis spectra with simulated spectra. researchid.co

Table 1: Typical Electronic Transitions in Organic Molecules

Transition TypeDescriptionTypical Wavelength Range (nm)
σ → σExcitation of an electron from a σ bonding orbital to a σ anti-bonding orbital.< 200
n → σExcitation of a non-bonding electron to a σ anti-bonding orbital.160-250
π → πExcitation of an electron from a π bonding orbital to a π anti-bonding orbital.200-700
n → πExcitation of a non-bonding electron to a π anti-bonding orbital.200-700

This table presents generalized information about electronic transitions in organic molecules and is not specific to this compound.

Fluorescence and Luminescence Studies

Fluorescence and luminescence spectroscopy provide insights into the emission properties of a molecule after it has been excited by absorbing light. These techniques are valuable for understanding the behavior of molecules in their excited states. scielo.org.co

While some pyrimidine derivatives exhibit little to no photoluminescence in solution or in the solid state, their luminescence properties can be significantly altered by chemical modifications or changes in their environment. acs.org For instance, the protonation of the pyrimidine ring can lead to a substantial enhancement of the fluorescence response. acs.org This phenomenon, known as acidochromic behavior, can cause a reversible "switching on" of fluorescence. acs.org

The study of fluorescence quantum yields, which measure the efficiency of the fluorescence process, can reveal how structural changes or the formation of complexes affect the luminescent properties of a molecule. scielo.org.co For example, the formation of metal complexes with pyrimidine-containing ligands has been shown to dramatically increase the fluorescence quantum yield compared to the free ligand. scielo.org.co This enhancement is often attributed to increased structural rigidity and the suppression of non-radiative relaxation pathways. scielo.org.co

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular mass of a compound and elucidating its structure through fragmentation analysis. europa.eu Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass with very high accuracy, allowing for the determination of the elemental composition of a molecule. msu.edu

In HRMS, a molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their mass-to-charge ratio (m/z). uni-saarland.de The fragmentation pattern, which shows the relative abundance of different fragment ions, serves as a molecular fingerprint and provides valuable information about the compound's structure. msu.edu The fragmentation of a molecular ion typically occurs at the weakest bonds, leading to the formation of stable cations and neutral radicals. uni-saarland.de

Tandem mass spectrometry (MS/MS or MSn) experiments can be performed to gain even more detailed structural information. europa.eunih.gov In these experiments, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. europa.eu This process helps to establish the connectivity of atoms within the molecule. nih.gov

Table 2: Key Information Provided by HRMS

ParameterDescription
Accurate MassThe experimentally determined mass of an ion, used to determine the elemental formula. europa.eu
Molecular Ion (M+)The peak corresponding to the intact molecule that has lost one electron. uni-saarland.de
Base PeakThe most intense peak in the mass spectrum, assigned a relative intensity of 100%. uni-saarland.de
Fragment IonsIons formed by the decomposition of the molecular ion, providing structural information. uni-saarland.de

Computational and Theoretical Chemistry Studies on 2 Ethylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the behavior of 2-Ethylpyrimidine. These calculations provide a fundamental understanding of its intrinsic properties.

The three-dimensional structure of a molecule is fundamental to its chemical behavior. For this compound, the primary source of conformational flexibility arises from the rotation of the ethyl group attached to the pyrimidine (B1678525) ring. Computational methods are used to identify the most stable arrangement of atoms, known as the global minimum energy conformation, as well as other low-energy conformers.

The process begins with building an initial 3D model of the molecule. cwu.edu This structure is then subjected to geometry optimization, a computational process that systematically alters bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. google.com For flexible molecules like this compound, a conformational analysis or potential energy surface (PES) scan is performed. google.com This involves systematically rotating the dihedral angle of the ethyl group (e.g., the C-C-C-N angle) in discrete steps and performing a geometry optimization at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and identifies the most stable conformers. google.com Studies on similar ethyl-substituted pyrimidine systems, such as Pyrimethamine, have utilized methods like B3LYP/6-311++G(d,p) to perform such scans and identify stable conformers. scirp.org It is expected that the most stable conformation for this compound would feature a staggered arrangement of the ethyl group relative to the pyrimidine ring to minimize steric hindrance.

Table 1: Representative Computational Methods for Conformational Analysis This table is interactive. Click on the headers to learn more about each component.

Component Description Common Examples
Computational Approach The underlying theoretical framework for the calculation. Density Functional Theory (DFT) elixirpublishers.com, Hartree-Fock (HF) elixirpublishers.com, Møller-Plesset perturbation theory (MP) rug.nl
Functional (for DFT) An approximation used in DFT to describe the exchange-correlation energy. B3LYP scirp.org, wB97XD scirp.org, M06-2X researchgate.net, PBE1PBE researchgate.net
Basis Set A set of mathematical functions used to represent the electronic wave function. 6-31G(d) ajol.info, 6-311++G(d,p) nih.gov, def2TZVPP scirp.org, LANL2DZ researchgate.net
Software The program package used to perform the calculations. Gaussian google.comarabjchem.org, Spartan cwu.edu, AMS (Amsterdam Modeling Suite) scm.com

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine System Data shown are representative values for pyrimidine-like systems and are used for illustrative purposes. Actual values for this compound would require specific calculation.

Parameter Description Illustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -7.6 myu-group.co.jpscience.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.5 to +1.8 myu-group.co.jp
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) 5.0 to 9.0 researchgate.netmyu-group.co.jp

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is a standard approach for calculating nuclear magnetic shielding tensors. nih.govmdpi.com From these tensors, NMR chemical shifts (δ) for ¹H and ¹³C can be predicted by comparing the calculated shielding of the molecule's nuclei to that of a reference standard like tetramethylsilane (B1202638) (TMS). ajol.info The accuracy of these predictions is often high enough to assist in assigning peaks in experimental spectra. scirp.orgnih.gov

Vibrational Frequencies: The same DFT methods used for geometry optimization can be used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. elixirpublishers.comnih.gov These calculations produce a set of harmonic frequencies that represent the fundamental modes of vibration. scirp.org Because calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations, the computed frequencies are typically multiplied by a scaling factor (e.g., 0.96) to improve agreement with experimental spectra. scirp.orgajol.info This allows for a detailed assignment of the vibrational modes, such as C-H stretches, C=N stretches of the pyrimidine ring, and vibrations associated with the ethyl group. scirp.org

Table 3: Predicted vs. Experimental Vibrational Frequencies for Ethyl Group in a Pyrimidine Derivative Based on data for Pyrimethamine. scirp.org This illustrates the typical accuracy of DFT calculations.

Vibrational Mode Experimental (cm⁻¹) Calculated (B3LYP, scaled) (cm⁻¹)
CH₂ asymmetric stretch 2977 3010
CH₂ symmetric stretch Not reported 2943
CH₂ bending 1439 1438

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Gap)

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a vital tool for mapping out the pathways of chemical reactions, providing insights into transition states and activation energies that are often difficult to obtain experimentally. numberanalytics.comchemrxiv.org For this compound, computational modeling could be used to explore its reactivity in various transformations, such as electrophilic aromatic substitution, nucleophilic attack, or reactions involving the ethyl side chain.

By modeling the reaction pathway, researchers can calculate the geometries and energies of reactants, products, and, most importantly, the transition states that connect them. chemrxiv.org The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. rsc.org This approach allows for the comparison of different potential reaction mechanisms to determine the most likely pathway. rsc.org For instance, DFT calculations could predict whether an electrophile would preferentially attack a nitrogen or carbon atom on the pyrimidine ring by comparing the activation energies for each potential route. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a crystal lattice, a process governed by a complex balance of intermolecular forces. nih.govucl.ac.uk Understanding these interactions is crucial for predicting crystal structure and properties. Computational methods like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these weak interactions. rsc.orgmdpi.comscirp.org

For this compound, the likely intermolecular interactions include:

Hydrogen Bonds: Weak C-H···N hydrogen bonds are expected, where a hydrogen atom from the ethyl group or the pyrimidine ring of one molecule interacts with a nitrogen atom of an adjacent molecule. scirp.org

π-π Stacking: The aromatic pyrimidine rings of adjacent molecules may stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Development and Application of Computational Methods for Pyrimidine Systems

The study of pyrimidine systems, including this compound, has benefited from the continuous development of computational methods. cmb.ac.lk Density Functional Theory (DFT) has become the workhorse for a wide range of applications due to its favorable balance of accuracy and computational cost. elixirpublishers.comresearchgate.net

Researchers have extensively tested and validated various combinations of functionals and basis sets for pyrimidine derivatives. scirp.orgresearchgate.net Hybrid functionals like B3LYP are widely used for geometry and frequency calculations, while newer, range-separated functionals like wB97X-D and the Minnesota family (e.g., M06-2X) often provide improved accuracy for non-covalent interactions and electronic properties. scirp.orgresearchgate.net

The development of specialized computational protocols allows for the reliable prediction of specific properties. For example, time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), and advanced methods combined with continuum solvation models can predict properties in solution. nih.govresearchgate.net The application of these robust computational tools enables a deep, predictive understanding of the chemical and physical properties of this compound and the broader class of pyrimidine compounds.

Electrochemical Properties and Analytical Methodologies

Redox Behavior of 2-Ethylpyrimidine and its Derivatives

The redox behavior of pyrimidine (B1678525) derivatives is a key aspect of their electrochemical profile. The nitrogen atoms in the pyrimidine ring influence the electron density and, consequently, the potentials at which oxidation and reduction processes occur. These processes are often complex and can be coupled with chemical reactions, making their study essential for understanding reaction mechanisms and developing applications.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful tool for investigating the redox properties of pyrimidine derivatives. nih.gov Studies on various substituted pyrimidines show that their electrochemical behavior is highly dependent on the nature and position of substituents on the pyrimidine ring, as well as the experimental conditions such as pH and solvent. nih.govibg.edu.tr

For instance, the electrochemical oxidation of indole-based sulfonamide derivatives, which can be structurally related to substituted pyrimidines, has been studied using CV. The oxidation process is often irreversible and pH-dependent, suggesting the involvement of protons in the electron transfer mechanism. nih.gov The number of electrons and protons involved in the redox reaction can be determined from the linear relationship between the peak potential (E_pa) and pH, where a slope of approximately 59 mV/pH unit indicates an equal number of protons and electrons. nih.gov

In studies of novel triazolopyrimidinone (B1258933) derivatives, CV revealed distinct oxidation signals. ibg.edu.tr For example, at a pH of 3.8, one derivative showed oxidation peaks at +1.03 V and +1.15 V, while another exhibited signals at +0.79 V and +1.11 V. ibg.edu.trturkjps.org The redox processes for some derivatives have been found to be diffusion-controlled, while for others, the electron transfer is controlled by adsorption onto the electrode surface. turkjps.org The scan rate dependence of the peak current in CV experiments helps to distinguish between these two behaviors; a linear relationship between peak current and the scan rate suggests an adsorption-controlled process, whereas a linear relationship with the square root of the scan rate indicates a diffusion-controlled process. mdpi.com

The electrochemical oxidation of catechols in the presence of pyrimidine derivatives as nucleophiles has also been extensively studied using CV. rsc.orgresearchgate.net These voltammograms typically show that the initial oxidation of the catechol is followed by a chemical reaction (a Michael addition) with the pyrimidine derivative, which is characteristic of an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism. rsc.org

Table 1: Cyclic Voltammetry Data for Selected Pyrimidine Derivatives
Compound/SystempHOxidation Peak Potential (V vs. Ag/AgCl or SCE)Process TypeSource
Triazolopyrimidinone Derivative (S1-TP)3.8+1.03, +1.15Diffusion-controlled ibg.edu.trturkjps.org
Triazolopyrimidinone Derivative (S2-TP)3.8+0.79, +1.11Diffusion-controlled ibg.edu.trturkjps.org
Triazolopyrimidinone Derivative (S3-TP)5.6+0.76, +1.04Adsorption-controlled ibg.edu.trturkjps.org
Catechol with 4,6-dihydroxy-2-methylpyrimidine (B75791)Aqueous~0.45ECEC Mechanism rsc.orgresearchgate.net

Controlled-Potential Coulometry for Electron Transfer Stoichiometry

Similarly, the electrochemical synthesis of benzofuro[2,3-d]pyrimidine derivatives through the oxidation of 3,4-dihydroxybenzoic acid in the presence of barbituric acid derivatives was studied using controlled-potential coulometry. nih.govacs.org The results from these experiments confirmed the reaction pathway and the stoichiometry of the electron transfer, providing a complete picture of the mechanism. nih.govacs.org

Electrochemical Synthesis and Modification of Pyrimidine Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis and modification of pyrimidine derivatives, often proceeding under mild conditions without the need for harsh chemical reagents. researchgate.net A common strategy involves the anodic oxidation of a suitable precursor, like a catechol or hydroquinone, in the presence of a pyrimidine-based nucleophile. researchgate.netnih.gov

The general mechanism involves the electrochemical oxidation of the catechol to a highly reactive o-quinone. researchgate.netnih.gov This quinone then undergoes a Michael addition reaction with a nucleophilic pyrimidine derivative, such as 2-mercaptopyrimidine (B73435) or an aminopyrimidine. researchgate.netresearchgate.net Subsequent reactions, which may include further oxidation and cyclization, lead to the formation of novel, more complex pyrimidine-containing heterocycles. nih.govnih.gov For example, the electrochemical oxidation of catechols in the presence of 4,6-dihydroxy-2-methylpyrimidine has been successfully used to synthesize benzofuro[2,3-d]pyrimidine derivatives in good yields. researchgate.net This one-pot synthesis is performed in an undivided cell, highlighting the practical advantages of electro-organic synthesis. researchgate.netresearchgate.net

Advanced Electroanalytical Techniques for Detection and Quantification

Modern electroanalytical techniques provide high sensitivity and selectivity for the detection and quantification of electroactive species like pyrimidine derivatives.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV)

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are advanced pulse techniques that offer improved sensitivity and lower detection limits compared to CV by effectively minimizing the background charging current. pineresearch.comwikipedia.org These methods are particularly useful for trace analysis. wikipedia.org

DPV has been employed for the determination of pyrimidine derivatives, achieving low detection limits. For instance, in the analysis of novel triazolopyrimidinone derivatives, DPV was used to establish detection limits in the range of 1.0 to 2.0 µg/mL. turkjps.org SWV is another powerful technique used for similar purposes. It has been applied to study the electrochemical behavior of 5-fluorouracil, a pyrimidine derivative, demonstrating the ability to determine this compound at ultra-trace concentration levels, with a reported detection limit of 7.7 × 10⁻¹² mol L⁻¹. core.ac.uk In another study, SWV was used to investigate lanthanide complexes of a bis-hydrazone derived from 2-methyl-pyrimidine, demonstrating that the compounds are electroactive and can be analyzed with this technique. scielo.org.co The high sensitivity of SWV also makes it suitable for studying the interaction of pyrimidine derivatives with biological molecules like DNA. researchgate.net

Table 2: Detection Limits for Pyrimidine Derivatives using DPV and SWV
CompoundTechniqueDetection LimitSource
Triazolopyrimidinone Derivative (S1-TP)DPV1.5 µg/mL turkjps.org
Triazolopyrimidinone Derivative (S2-TP)DPV1.0 µg/mL turkjps.org
Triazolopyrimidinone Derivative (S3-TP)DPV2.0 µg/mL turkjps.org
5-FluorouracilSWV7.7 x 10-12 M core.ac.uk
Brucine (on AMP SAMs/Au)SWV6.0 x 10-8 M nih.gov

Electrochemical Impedance Spectroscopy (EIS) for Surface Studies

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe interfacial properties and processes occurring at the electrode surface. It is widely applied in the study of corrosion inhibition, where pyrimidine derivatives have shown significant promise. tandfonline.comeurjchem.com

When pyrimidine derivatives are introduced into a corrosive medium, they can adsorb onto a metal surface, forming a protective layer that inhibits corrosion. EIS is used to characterize this layer. tandfonline.com The impedance data is often modeled using an equivalent electrical circuit, which includes components like the solution resistance (R_s), charge-transfer resistance (R_ct), and double-layer capacitance (C_dl). researchgate.netresearchgate.net An increase in the R_ct value and a decrease in the C_dl value upon addition of the pyrimidine inhibitor indicate the formation of a protective film on the surface. tandfonline.comresearchgate.net The C_dl decreases because the adsorption of the organic molecules displaces water molecules and decreases the local dielectric constant at the interface. The inhibition efficiency can be calculated from the R_ct values obtained in the absence and presence of the inhibitor. Studies on various pyrimidine derivatives have demonstrated that they act as effective mixed-type or cathodic-predominant corrosion inhibitors for mild steel in acidic media. tandfonline.com

Applications of 2 Ethylpyrimidine in Materials Science and Advanced Organic Synthesis

Role as a Synthetic Precursor and Building Block in Complex Molecule Synthesis

The 2-ethylpyrimidine moiety serves as a versatile starting point in multi-step organic synthesis. Its pyrimidine (B1678525) ring, an electron-deficient heterocycle, is susceptible to certain transformations, while the ethyl group can influence reactivity and solubility. The inherent reactivity of the pyrimidine system allows for its use as a precursor in creating more elaborate molecular structures. core.ac.uknih.gov

The synthesis of derivatives based on the this compound core has been a subject of study, highlighting its utility as a foundational building block. acs.orgacs.org For instance, halogenated pyrimidines, such as 2,4,6-trichloro-5-ethylpyrimidine, are key intermediates. The chlorine atoms on the ring are reactive sites for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and controlled introduction of various functional groups. acs.org This step-wise functionalization is crucial for building complex molecules where precise substituent placement is required.

Research on related substituted pyrimidines further illustrates the synthetic potential of this class of compounds. For example, the synthesis of complex heterocyclic systems often begins with a functionalized pyrimidine core. ontosight.airsc.org The Biginelli reaction, a classic multi-component reaction, produces dihydropyrimidines which can be further modified, showcasing the pyrimidine ring's role as a versatile scaffold. core.ac.uk The development of synthetic methodologies, including catalytic processes, has expanded the toolkit for modifying pyrimidine-containing molecules. rsc.orgmdpi.com

A key strategy in complex synthesis involves the late-stage functionalization of a core structure. acs.org The this compound framework is amenable to such strategies. For example, C-H activation or halogenation can introduce handles for further chemical elaboration, enabling the synthesis of derivatives that would be difficult to access through other routes. acs.org This approach is valuable in creating libraries of compounds for screening in materials science applications.

Incorporation into Functional Materials

The unique electronic and structural characteristics of the pyrimidine ring allow for its integration into a variety of functional materials, including those for organic electronics and advanced polymers.

The electron-deficient nature of the pyrimidine ring makes it an excellent component for electron-transporting materials (ETMs) used in organic light-emitting diodes (OLEDs). spiedigitallibrary.org While much research has focused on 2-phenyl or 2-methylpyrimidine (B1581581) derivatives, the principles apply to the 2-ethyl analogue. These materials facilitate the efficient movement of electrons within the device, which is critical for high performance. spiedigitallibrary.orgmsesupplies.com For example, compounds like 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (B4PymPm) have demonstrated high carrier mobility due to favorable molecular stacking, a property influenced by the core pyrimidine structure. msesupplies.comscilit.com The introduction of a 2-ethyl group can modulate these packing interactions and solubility, offering a way to fine-tune the material's properties.

The pyrimidine core is also a key component in the design of fluorophores. By creating donor-π-acceptor systems where the pyrimidine acts as the electron-accepting unit, chemists can develop molecules that absorb and emit light at specific wavelengths. nih.gov The synthesis of such fluorophores often involves coupling reactions to a pre-functionalized pyrimidine core. mdpi.com The photophysical properties can be tuned by altering the substituents on the pyrimidine ring.

Research has shown that pyrimidine-based fluorophores can exhibit interesting phenomena such as aggregation-induced emission (AIE) and solvatochromism. mdpi.com Furthermore, the pyrimidine's nitrogen atoms can act as chelating sites for metal ions or boron, leading to the formation of fluorescent complexes with potential applications in sensing and imaging. researchgate.netrsc.org

Fluorophore BaseSynthetic StrategyKey Optical PropertyReference
2-ethynyl-4,6-bis(arylvinyl)pyrimidinesSonogashira coupling from 2-iodo-4,6-dimethylpyrimidineTunable absorbance/emission (e.g., Abs: 440 nm, Em: 545 nm) nih.gov
4-(aryl)-benzo nih.govontosight.aiimidazo[1,2-a]pyrimidine-3-carbonitrilesPovarov reaction followed by oxidationPositive emission solvatochromism, large Stokes shifts (120-180 nm) mdpi.com
2-(2′-hydroxyphenyl)pyrimidinesSuzuki-Miyaura reactionsFluorescence switching via excited-state intramolecular proton transfer (ESIPT) researchgate.net

The pyrimidine unit can be incorporated into polymer backbones or as pendant groups to create materials with specific thermal, mechanical, or self-assembly properties. The ability of pyrimidine units to form hydrogen bonds is a key feature exploited in supramolecular chemistry to build complex polymer architectures. google.comsupramolecularevans.com

For instance, ureidopyrimidinone (UPy) motifs, which are derivatives of 2-aminopyrimidines, are well-known for their ability to form strong, quadruple hydrogen-bonded dimers. Incorporating these units into polymers, such as polyurethanes, creates physically crosslinked networks. acs.org These materials can exhibit dynamic properties like self-healing and stimulus-responsiveness. While many studies use 2-amino-4-hydroxy-6-methylpyrimidine, the underlying principle of using the pyrimidine's hydrogen bonding capabilities is broadly applicable. acs.orgrsc.org

Furthermore, pyrimidine derivatives can be used to synthesize highly branched or complex macromolecular architectures. nih.govmdpi.com The reactivity of functional groups on the pyrimidine ring allows it to act as a branching point or as a reactive site for cross-linking, leading to the formation of hydrogels or network polymers. rsc.org The thermal and chemical resistance of the resulting polymers can be enhanced by the stable heterocyclic pyrimidine core.

Polymer TypePyrimidine Derivative UsedArchitectural FeatureResulting PropertyReference
Smart Polyurethanes (PUs)2-amino-4-hydroxy-6-methylpyrimidine (to form UPy motifs)Quadruple hydrogen-bondingSelf-healing, tunable mechanical properties acs.org
Supramolecular PolymersMonomers with 4H-pyrimidine unitsHydrogen-bonded polymer backboneReversible properties, low melt viscosity google.com
Dynamic Network MaterialsUreidopyrimidinone (UPyMA) methacrylateNon-covalent quadruple hydrogen-bondsSelf-healing, stress-relaxation rsc.org

Components in Organic Electronic Materials (e.g., Fluorophores, Conductive Polymers)

Ligands in Sensor Development (Excluding Biosensors related to human health)

The nitrogen atoms within the this compound ring possess lone pairs of electrons, making them effective Lewis bases capable of coordinating to metal centers. This property allows pyrimidine derivatives to serve as ligands in coordination chemistry, which is foundational for the development of chemical sensors. researchgate.net

When a pyrimidine-based ligand binds to a specific metal ion or analyte, it can cause a detectable change in a physical property, such as color (colorimetric sensor) or fluorescence (fluorescent sensor). The design of these sensors focuses on creating a specific and high-affinity binding pocket for the target analyte. lth.se

For example, a pyrimidine-containing fluorophore can be designed to be "switched on" or "switched off" upon binding to a target. The coordination of an analyte to the pyrimidine nitrogen can disrupt or enhance photophysical processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a change in fluorescence intensity or wavelength. researchgate.net

While specific examples for this compound are nascent, research on related structures provides a clear proof-of-concept. The pyridine (B92270) groups in 4,6-bis(3,5-di-3-pyridylphenyl)-2-methylpyrimidine enable it to act as a ligand for transition metals, with potential in catalysis and sensing. Similarly, thin films composed of pyrimidine-containing polymers have been investigated for their chemical sensing capabilities, where the interaction of an analyte with the film's surface alters its properties. The development of sensors for toxic industrial gases or environmental pollutants represents a key area where the coordinating properties of the this compound scaffold could be applied. mdpi.com

Environmental Fate and Degradation Pathways of 2 Ethylpyrimidine

Microbial Degradation Mechanisms

Microbial activity is a principal driver in the breakdown of pyrimidine (B1678525) derivatives in the environment. mdpi.comnih.gov Soil and water microorganisms possess a diverse array of enzymes capable of transforming these compounds, often using them as a source of carbon or nitrogen. caister.com Factors such as the population size of capable microorganisms, oxygen availability, and the presence of other nutrients can influence the rate of biodegradation. fao.org

The enzymatic degradation of compounds containing a 2-ethylpyrimidine structure proceeds primarily through hydrolysis and oxidation. nih.govfao.org Hydrolase and oxygenase enzymes are key to these transformations. frontiersin.orgmdpi.com

Studies on the insecticide Etrimfos show that it is readily metabolized in soil. The primary step involves the enzymatic hydrolysis of the phosphoester bond, which cleaves the molecule to yield 6-ethoxy-2-ethylpyrimidin-4-ol (EEHP) . nih.gov This pyrimidine derivative is a major metabolite. Further degradation can occur through the oxidation of the ethyl group attached to the pyrimidine ring, a common pathway for alkyl-substituted aromatic rings. fao.org

Based on the degradation pathways of similar compounds like diazinon, subsequent enzymatic action could involve: fao.org

Hydroxylation: Introduction of a hydroxyl group onto the ethyl side chain.

Oxidation: Further oxidation of the hydroxylated side chain to form carboxylic acids.

Ring Cleavage: Eventual breakdown of the pyrimidine ring, leading to simpler aliphatic molecules that can enter central metabolic cycles. nih.gov

A summary of potential key metabolites from the degradation of a this compound-containing compound is presented below.

Table 1: Potential Key Metabolites in the Degradation of this compound Analogs

Parent Compound ClassKey Enzyme TypePrimary MetabolitePotential Subsequent Metabolites
Pyrimidine-based Pesticides (e.g., Etrimfos)Hydrolase6-ethoxy-2-ethylpyrimidin-4-ol (EEHP)Hydroxylated ethyl-pyrimidine derivatives
Pyrimidine-based Pesticides (e.g., Etrimfos)OxidaseOxidized pyrimidine ring productsCarboxylic acid derivatives, Ring cleavage products

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-ethylpyrimidine with high purity, and how are impurities characterized?

  • Methodological Answer : Synthesis typically involves alkylation of pyrimidine derivatives using ethylating agents (e.g., ethyl halides) under basic conditions. Purification is achieved via column chromatography or recrystallization, followed by HPLC analysis to confirm purity (>98%) . Impurities, such as unreacted intermediates or byproducts (e.g., diethylated derivatives), are identified using GC-MS or NMR spectroscopy .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Safety protocols include using PPE (nitrile gloves, lab coats) and working in a fume hood due to potential respiratory irritancy. Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm; ethyl group protons at δ 1.2–1.4 ppm) .
  • FT-IR : Confirm functional groups (C=N stretch ~1600 cm⁻¹; C-H stretches for ethyl group ~2900 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 123.1 (C₆H₈N₂) with fragmentation patterns validated against PubChem data .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with varying substituents?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables: temperature (60–120°C), catalyst loading (e.g., Pd/C, 1–5 mol%), and solvent polarity (DMF vs. THF). Monitor yields via HPLC and analyze trends using response surface methodology (RSM) . For regioselective alkylation, computational tools (e.g., DFT) predict reactivity of pyrimidine nitrogen atoms .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based studies) to identify context-dependent effects. Replicate experiments under standardized conditions (pH, temperature) and apply statistical tests (ANOVA, t-tests) to assess significance. Meta-analyses of published IC₅₀ values can highlight outliers due to assay variability .

Q. How do computational models predict the binding affinity of this compound in enzyme active sites?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures from the PDB (e.g., cytochrome P450). Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability. Compare results with experimental ΔG values from isothermal titration calorimetry (ITC) .

Q. What ethical considerations apply when designing toxicity studies for this compound?

  • Methodological Answer : Follow OECD Guidelines for in vitro assays (e.g., Ames test for mutagenicity). For in vivo studies, obtain ethics approval outlining humane endpoints, sample sizes (3R principles), and data anonymization. Include positive/negative controls (e.g., cisplatin for cytotoxicity) to validate results .

Data Management & Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

  • Methodological Answer : Maintain detailed lab notebooks with reaction parameters (time, temperature, solvent ratios), raw spectral data, and statistical codes (R/Python). Use version-control systems (GitHub) for electronic records. Publish datasets in repositories like Zenodo with DOI assignments .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² and residual plots. For non-linear relationships, use bootstrap resampling to estimate confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.